8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine
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Overview
Description
8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylsulfanyl group, and a tetrahydropyrazolo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the use of a three-component reaction (3CR) involving a chlorophenyl derivative, an ethylsulfanyl precursor, and a pyrazolo[4,3-e]pyrimidine scaffold . The reaction is often catalyzed by transition metals such as hafnium triflate (Hf(OTf)4) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing enzymatic reactions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their potential as enzyme inhibitors.
Imidazo[1,2-a]pyrimidines: These compounds also have a fused ring system and are explored for their medicinal properties.
Uniqueness
8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine is unique due to the presence of both a chlorophenyl group and an ethylsulfanyl group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C16H16ClN5S |
---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-8-ethylsulfanyl-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),2(6),3,7-tetraene |
InChI |
InChI=1S/C16H16ClN5S/c1-2-23-16-20-15-13(14-18-7-4-8-21(14)16)10-19-22(15)12-6-3-5-11(17)9-12/h3,5-6,9-10H,2,4,7-8H2,1H3 |
InChI Key |
NHEDWCJXSINWDT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C4=NCCCN41 |
Origin of Product |
United States |
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